Adafosbuvir 5'-triphosphate

HCV NS5B polymerase nucleotide analog triphosphate IC50 comparison

Adafosbuvir 5'-triphosphate (also referred to as ALS-022235 or 2'-C-methyl-4'-fluoro-uridine triphosphate) is the pharmacologically active metabolite of the phosphoramidate prodrug adafosbuvir (AL-335). It belongs to the uridine-based nucleotide analog class and functions as a selective, chain-terminating inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

Molecular Formula C10H16FN2O15P3
Molecular Weight 516.16 g/mol
Cat. No. B10860006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdafosbuvir 5'-triphosphate
Molecular FormulaC10H16FN2O15P3
Molecular Weight516.16 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=CC(=O)NC2=O)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F)O)O
InChIInChI=1S/C10H16FN2O15P3/c1-9(17)6(15)10(11,26-7(9)13-3-2-5(14)12-8(13)16)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,6-7,15,17H,4H2,1H3,(H,21,22)(H,23,24)(H,12,14,16)(H2,18,19,20)/t6-,7+,9+,10+/m0/s1
InChIKeyYEFGXGBFIOVTEX-MVHNUAHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adafosbuvir 5'-Triphosphate – A Targeted NS5B Inhibitor Active Metabolite for HCV Drug Development & Procurement


Adafosbuvir 5'-triphosphate (also referred to as ALS-022235 or 2'-C-methyl-4'-fluoro-uridine triphosphate) is the pharmacologically active metabolite of the phosphoramidate prodrug adafosbuvir (AL-335). It belongs to the uridine-based nucleotide analog class and functions as a selective, chain-terminating inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. Following oral administration of the prodrug, intracellular phosphorylation within hepatocytes generates high and sustained concentrations of the triphosphate form, which is responsible for antiviral activity across HCV genotypes 1–6 [2]. This active metabolite is the key entity for understanding potency, selectivity, and differentiation from other nucleotide polymerase inhibitors.

Why Adafosbuvir 5'-Triphosphate Cannot Be Substituted by In-Class Nucleotide Triphosphates


Although multiple nucleoside analog triphosphates target the HCV NS5B polymerase, minor structural modifications profoundly alter enzymatic inhibition potency, intracellular activation efficiency, and selectivity for viral versus host polymerases. Adafosbuvir 5'-triphosphate incorporates a 4'-fluoro-2'-C-methyl modification on the uridine scaffold, whereas the closely related sofosbuvir triphosphate carries a 2'-fluoro-2'-C-methyl substitution [1]. These distinct fluorine placements yield measurable differences in NS5B IC50 values, replicon-based antiviral EC50 values, and interaction profiles with human mitochondrial RNA polymerase [2]. Consequently, procurement of the correct triphosphate standard is essential for assay calibration, resistance profiling, and pharmacokinetic–pharmacodynamic modeling, because even structurally similar triphosphates will not recapitulate the same quantitative biological readouts.

Adafosbuvir 5'-Triphosphate Quantitative Differentiation vs. Closest Nucleotide Triphosphate Analogs


NS5B Polymerase Biochemical Potency: Adafosbuvir-TP vs. Sofosbuvir-TP

In a biochemical assay measuring inhibition of recombinant HCV NS5B RNA-dependent RNA polymerase activity (EC 2.7.7.48), adafosbuvir 5'-triphosphate (2'-C-methyl-4'-fluoro-uridine triphosphate) exhibited an IC50 of 6.6 nM, whereas sofosbuvir triphosphate (2'-fluoro-2'-C-methyl-uridine triphosphate) yielded an IC50 of 18 nM [1][2]. This represents a 2.7-fold greater intrinsic inhibitory potency for the adafosbuvir-derived triphosphate.

HCV NS5B polymerase nucleotide analog triphosphate IC50 comparison

Subgenomic Replicon Cellular Potency: AL-335 Prodrug vs. Sofosbuvir

In the HCV subgenomic replicon system, the phosphoramidate prodrug AL-335 (which delivers adafosbuvir 5'-triphosphate intracellularly) demonstrated EC50 values as low as 20 nM against genotype 1b [1]. In contrast, sofosbuvir's reported EC50 against full-length genotype 1b replicon is approximately 40–110 nM depending on the assay format . This indicates that AL-335 is approximately 2- to 5.5-fold more potent in a cellular context, consistent with its more potent active triphosphate and efficient intracellular activation.

HCV replicon assay antiviral EC50 prodrug comparison

Selectivity vs. Host Mitochondrial RNA Polymerase: Adafosbuvir-TP Safety Differentiation

Adafosbuvir 5'-triphosphate and its metabolic precursors have been explicitly shown not to act as substrates for human mitochondrial RNA polymerase (POLRMT) and not to inhibit mitochondrial protein synthesis [1]. While many nucleoside analog triphosphates (e.g., certain 2'-C-methyl or 4'-azido derivatives) are known inhibitors of POLRMT, leading to clinical mitochondrial toxicity, AL-335-derived triphosphate demonstrates a favorable selectivity profile. Although exact IC50 values against human polymerases are not publicly disclosed, the absence of mitochondrial protein synthesis inhibition at concentrations well above antiviral EC50 levels constitutes a critical safety distinction [2].

mitochondrial toxicity host polymerase selectivity safety pharmacology

Adafosbuvir 5'-Triphosphate Application Scenarios for Antiviral Research, Assay Development, and Procurement


NS5B Polymerase Biochemical Inhibition Assays for Lead Optimization

Adafosbuvir 5'-triphosphate is the definitive reference standard for calibrating biochemical NS5B polymerase inhibition assays. Its IC50 of 6.6 nM against recombinant HCV NS5B [1] serves as a benchmark for evaluating novel nucleotide analog triphosphates. Procurement of the authentic triphosphate standard eliminates the variability introduced by in situ phosphorylation of prodrugs and ensures that observed IC50 shifts in mutant polymerase panels can be faithfully attributed to structural changes in the enzyme rather than differences in activation efficiency.

Cellular Replicon Assays for Antiviral Potency Ranking

The highly potent replicon EC50 of ~20 nM for the AL-335 prodrug, which generates adafosbuvir 5'-triphosphate intracellularly, makes this compound an essential positive control in HCV subgenomic replicon screening [1]. By comparing candidate prodrugs against this benchmark, researchers can differentiate between compounds whose potency is limited by intrinsic polymerase inhibition versus those limited by cellular uptake or first-pass phosphorylation. The triphosphate standard itself is required for LC-MS/MS quantification of intracellular metabolite levels in these assays.

Safety Pharmacology Screening for Mitochondrial Toxicity

Given the well-established link between nucleoside analog triphosphates and mitochondrial RNA polymerase (POLRMT) inhibition, adafosbuvir 5'-triphosphate is a critical negative control for mitochondrial safety panels. Its documented inability to serve as a POLRMT substrate or to inhibit mitochondrial protein synthesis [2][3] provides a baseline for distinguishing between compounds with intrinsic mitochondrial liability and those with clean safety profiles. This application is especially relevant for pharmaceutical companies performing due diligence on in-licensing candidates.

Pharmacokinetic–Pharmacodynamic (PK–PD) Modeling of Hepatic Nucleotide Analog Activation

Adafosbuvir 5'-triphosphate is the terminal active metabolite in the AL-335 metabolic cascade (prodrug → monophosphate → diphosphate → triphosphate). Quantitative bioanalysis of this triphosphate in primary human hepatocytes and in vivo liver biopsies, as demonstrated for AL-335 [1], is essential for constructing physiologically based pharmacokinetic (PBPK) models that predict human hepatic exposure. Procurement of certified triphosphate reference material directly supports LC-MS/MS method development and validation for clinical and preclinical PK studies.

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